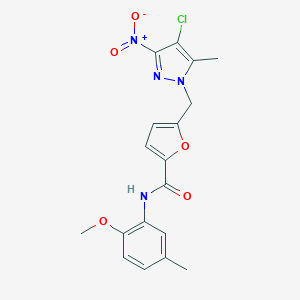![molecular formula C13H15ClN4O3S B213876 4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B213876.png)
4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide, also known as MK-677 or Ibutamoren, is a selective agonist of the ghrelin receptor and a growth hormone secretagogue. It has been found to have potential applications in scientific research due to its ability to stimulate growth hormone release and promote muscle growth.
Mechanism of Action
4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide works by stimulating the release of growth hormone and insulin-like growth factor 1 (IGF-1) from the pituitary gland. It does this by binding to and activating the ghrelin receptor, which is found in various tissues throughout the body. This activation leads to an increase in growth hormone secretion and subsequent downstream effects on metabolism, bone density, and muscle growth.
Biochemical and Physiological Effects:
4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects in scientific studies. These include an increase in growth hormone and IGF-1 levels, improved bone density and muscle mass, and a decrease in body fat. It has also been found to have positive effects on sleep quality and cognitive function in some studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide in scientific research is its ability to stimulate growth hormone release and promote muscle growth. This makes it a valuable tool for studying the effects of growth hormone on various physiological processes. However, there are also some limitations to its use, including potential side effects such as increased appetite and water retention.
Future Directions
There are a number of potential future directions for research involving 4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide. These include further studies on its effects on bone density and muscle mass in elderly populations, as well as investigations into its potential applications in the treatment of conditions such as osteoporosis and sarcopenia. Additionally, there is ongoing research into the use of 4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide as a potential therapy for conditions such as growth hormone deficiency and Prader-Willi syndrome.
Synthesis Methods
4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals such as chloroacetyl chloride, methylamine, and 4-(methylsulfonyl)aniline. The final product is obtained through purification and crystallization techniques.
Scientific Research Applications
4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide has been extensively studied in scientific research for its potential applications in the fields of endocrinology, metabolism, and aging. It has been found to have a positive effect on bone density, muscle mass, and body composition in elderly individuals. It has also been shown to improve cognitive function and sleep quality in some studies.
properties
Product Name |
4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide |
|---|---|
Molecular Formula |
C13H15ClN4O3S |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
4-chloro-2,5-dimethyl-N-[4-(methylsulfamoyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15ClN4O3S/c1-8-11(14)12(18(3)17-8)13(19)16-9-4-6-10(7-5-9)22(20,21)15-2/h4-7,15H,1-3H3,(H,16,19) |
InChI Key |
IQNYUMNNXXYJCI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC)C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline](/img/structure/B213805.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)



![methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213813.png)

